3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-b]pyridin-6-amine |
InChI |
InChI=1S/C6H5IN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
InChI Key |
ONSRJRYGEWLBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 1h Pyrazolo 4,3 B Pyridin 6 Amine
Strategies for Constructing the Pyrazolo[4,3-b]pyridine Core
The synthesis of the fused pyrazolo[4,3-b]pyridine heterocyclic system can be approached from two main retrosynthetic directions: building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or, conversely, forming the pyrazole ring onto a functionalized pyridine scaffold. nih.govresearchgate.netosi.lv Multi-component reactions also present a potential, albeit less documented, pathway for this specific isomer.
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety
This synthetic approach utilizes an appropriately substituted pyrazole as the starting material, onto which the pyridine ring is annulated. A key precursor for this strategy is a 4-aminopyrazole derivative. nih.govresearchgate.net A notable method involves the reaction of 4-aminopyrazoles with malononitrile (B47326). This reaction proceeds via a condensation mechanism, leading directly to the formation of the 6-amino-1H-pyrazolo[4,3-b]pyridine core. The process is efficient for creating the desired aminopyridine functionality integral to the target compound's structure. researchgate.net
The general reaction involves the refluxing of a 4-aminopyrazole with malononitrile in the presence of a base like triethylamine (B128534) in a suitable solvent such as ethanol (B145695). researchgate.net This cyclization provides a direct route to the core structure required for the final target molecule.
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety
An alternative and robust strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine core. This method often begins with readily available 2-chloro-3-nitropyridines. nih.gov To obtain the target structure with a 6-amino group, a 2-chloro-5-nitropyridine (B43025) derivative serves as an ideal starting point. prepchem.com
The synthesis unfolds in a sequential manner:
Nucleophilic Aromatic Substitution (SNA_r): The 2-chloro-5-nitropyridine is first reacted with a carbanion, such as that generated from ethyl acetoacetate (B1235776) in the presence of a base like sodium hydride (NaH). This step substitutes the chlorine atom at the C2 position. nih.gov
Pyrazole Ring Annulation: The resulting intermediate is then treated with hydrazine (B178648) or a hydrazine derivative. This step initiates a condensation and subsequent cyclization to form the pyrazole ring, yielding a 6-nitro-1H-pyrazolo[4,3-b]pyridine derivative. nih.gov
Nitro Group Reduction: Finally, the nitro group at the 6-position is reduced to the desired amine functionality. This reduction can be achieved using standard chemical methods, such as treatment with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C), to afford the 1H-pyrazolo[4,3-b]pyridin-6-amine core.
The following table summarizes representative transformations in this pathway.
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Chloro-5-nitropyridine | Ethyl acetoacetate, NaH, THF, 40 °C | Ethyl 2-(5-nitropyridin-2-yl)-3-oxobutanoate | Good |
| 2 | Ethyl 2-(5-nitropyridin-2-yl)-3-oxobutanoate | Hydrazine hydrate, Ethanol, Reflux | 6-Nitro-1H-pyrazolo[4,3-b]pyridine derivative | Good |
| 3 | 6-Nitro-1H-pyrazolo[4,3-b]pyridine derivative | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 1H-Pyrazolo[4,3-b]pyridin-6-amine derivative | High |
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, are a powerful tool in heterocyclic synthesis. mdpi.comnih.gov Numerous MCRs have been developed for the synthesis of the isomeric pyrazolo[3,4-b]pyridines. nih.govnih.govmdpi.com These often involve the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a β-ketoester or malononitrile). nih.govpsu.edu
While highly efficient for other isomers, specific MCRs that directly yield the 6-amino-1H-pyrazolo[4,3-b]pyridine scaffold are less commonly reported in the literature. The established stepwise syntheses, particularly the annulation of a pyrazole ring onto a pyridine precursor, remain the more documented and predictable routes for obtaining this specific target core.
Regioselective Iodination at the 3-Position
Once the 1H-pyrazolo[4,3-b]pyridin-6-amine core is synthesized, the final step is the regioselective introduction of an iodine atom at the C3 position of the pyrazole ring. The electronic nature of the pyrazolopyridine ring system, particularly with the activating 6-amino group, facilitates electrophilic substitution at this position. Two primary methods are employed for this transformation: direct iodination and iododediazonation of a 3-amino precursor.
Direct Iodination Methods (e.g., N-Iodosuccinimide mediated)
Direct iodination involves treating the 1H-pyrazolo[4,3-b]pyridin-6-amine with an electrophilic iodine source. The electron-rich nature of the pyrazole ring favors substitution at the C3 position. Common reagents for this transformation include molecular iodine (I₂) in the presence of a base, or N-Iodosuccinimide (NIS), a milder and often more selective iodinating agent.
For the closely related isomeric pyrazolo[3,4-b]pyridine system, successful iodination has been reported using reagents such as:
Iodine and Potassium Hydroxide (B78521) (KOH): This classic combination generates an electrophilic iodine species in situ, leading to efficient iodination.
N-Iodosuccinimide (NIS): NIS is a widely used reagent for the iodination of various aromatic and heteroaromatic compounds and has been successfully applied to pyrazolopyridine scaffolds. The reaction is typically carried out in a solvent like dimethylformamide (DMF).
The presence of the electron-donating amino group at the 6-position is expected to further activate the heterocyclic system towards electrophilic attack, making direct iodination at the C3 position a highly feasible strategy.
| Substrate Analogue | Reagent | Solvent | Conditions | Position of Iodination |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | I₂, KOH | DMF | Room Temperature | C3 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS | DMF | 60 °C | C3 |
Iododediazonation of 3-Amino Precursors
An alternative, indirect method for introducing iodine at the 3-position is through the iododediazonation of a 3-amino precursor, a transformation analogous to the Sandmeyer reaction. This multi-step approach first requires the synthesis of a 3-amino-1H-pyrazolo[4,3-b]pyridin-6-amine intermediate. Such a precursor can be synthesized by adapting the pyridine-to-pyrazole strategies, for example, by using 2-chloro-3-cyano-5-nitropyridine as the starting material, which upon reaction with hydrazine yields a 3-amino-6-nitropyrazolopyridine. Subsequent reduction of the nitro group would provide the required diamino compound.
The iododediazonation process then proceeds in two stages:
Diazotization: The 3-amino group is converted into a diazonium salt by treatment with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI) or an iodine solution. The diazonium group, being an excellent leaving group (releasing N₂ gas), is displaced by the iodide ion to yield the 3-iodo product.
This method has been successfully used for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridines and represents a reliable, albeit longer, synthetic route to the target molecule. researchgate.net
Introduction of the 6-Amine Functionality
Reduction of a Nitro Group: A prevalent and effective method involves the chemical reduction of a 6-nitro precursor. The synthesis can begin from commercially available 2-chloro-3-nitropyridines, which undergo a series of reactions to form the fused pyrazole ring, resulting in a 6-nitro-1H-pyrazolo[4,3-b]pyridine intermediate. researchgate.net This nitro group can then be reduced to the desired 6-amine functionality using various reducing agents. Standard conditions for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride, iron, or zinc in hydrochloric acid). This approach is advantageous due to the accessibility of nitropyridine starting materials.
Nucleophilic Aromatic Substitution (SNAr): Another common strategy is the nucleophilic aromatic substitution on a precursor bearing a suitable leaving group, such as a halogen (e.g., chlorine or fluorine), at the 6-position. A 6-halo-3-iodo-1H-pyrazolo[4,3-b]pyridine intermediate can be treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, ammonium (B1175870) hydroxide, or an ammonia equivalent like sodium amide. The reaction is typically performed at elevated temperatures and sometimes high pressure, often in a polar aprotic solvent like DMSO or DMF.
From a Cyano Group: The amine functionality can also be introduced via the reduction of a nitrile (cyano) group. A 6-cyano-3-iodo-1H-pyrazolo[4,3-b]pyridine intermediate can be synthesized, and the cyano group is subsequently reduced to an aminomethyl group (-CH₂NH₂) or, through more complex rearrangements, converted to a direct amino group. A common reagent for the reduction of nitriles to primary amines is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov
The following table summarizes these primary methods for introducing the 6-amine group.
| Method | Precursor Functional Group | Typical Reagents and Conditions |
| Nitro Group Reduction | -NO₂ | H₂, Pd/C in EtOH or EtOAc; or SnCl₂, HCl; or Fe, HCl |
| Nucleophilic Aromatic Substitution | -Cl, -F | NH₃ (aq. or gas), heat; or NaN₃ followed by reduction |
| Nitrile Reduction | -CN | LiAlH₄ in THF; or catalytic hydrogenation (e.g., Raney Nickel) |
Protective Group Strategies in Synthesis
The synthesis of complex molecules like 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine often requires the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring that reactions occur at the desired molecular site. For the pyrazolo[4,3-b]pyridine scaffold, the most common site requiring protection is the nitrogen atom (N1) of the pyrazole ring.
The N-H proton of the pyrazole is acidic and can interfere with various reactions, including metal-catalyzed cross-couplings, lithiation, and other base-mediated transformations. Protecting this nitrogen enhances the solubility of the intermediate in organic solvents and directs substitution reactions, such as iodination, to the C3 position.
Commonly employed protecting groups for the pyrazole nitrogen include:
Tetrahydropyranyl (THP): The THP group is introduced under acidic conditions using 3,4-dihydro-2H-pyran. It is a robust protecting group, stable to many nucleophilic and organometallic reagents, and can be removed under acidic conditions. rsc.org This strategy offers a "green" chemistry approach as its introduction can be solvent- and catalyst-free. rsc.org
4-Methoxybenzyl (PMB or MPM): The PMB group is attached using 4-methoxybenzyl chloride in the presence of a base. It is stable across a range of conditions but can be cleaved oxidatively with reagents like DDQ or ceric ammonium nitrate (B79036) (CAN), or under strongly acidic conditions. nih.gov
Acyl and Silyl (B83357) Groups: Other groups such as acyl or various silyl groups (e.g., trimethylsilyl, TES) can also be utilized depending on the specific reaction sequence and required stability.
The choice of a protecting group is critical and depends on its stability to the conditions used in subsequent synthetic steps and the ease of its removal without affecting other functional groups in the molecule. An ideal protecting group strategy involves orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of specific sites in the molecule.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are frequently adjusted include catalysts, solvents, temperature, and the use of non-conventional energy sources.
Catalysts:
Palladium Catalysts: Palladium-based catalysts are crucial for cross-coupling reactions, such as Suzuki or Stille couplings, which might be used to build the pyridine portion of the molecule or to introduce other substituents. Examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], often used with specific ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov
Lewis Acids: Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to be effective catalysts for the cyclization step in the formation of the pyrazolopyridine ring system, particularly in reactions involving 5-aminopyrazoles and α,β-unsaturated ketones. mdpi.com
Solvents and Temperature: The choice of solvent can significantly influence reaction rates and outcomes. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for SNAr reactions. nih.gov Ethers like tetrahydrofuran (THF) are common for reactions involving organometallic reagents. nih.gov Alcohols such as ethanol may be used in cyclization or reduction steps. mdpi.com The reaction temperature is another critical factor; many reactions, such as ring-forming cyclizations or SNAr, require heating or reflux to proceed at a reasonable rate. nih.govmdpi.com
Microwave and Ultrasound Irradiation: To improve efficiency, non-conventional energy sources are increasingly employed.
Microwave Irradiation: Microwave-assisted synthesis has become a powerful tool in heterocyclic chemistry for dramatically reducing reaction times (from hours to minutes), increasing yields, and sometimes improving product purity. This technique is applicable to a wide range of reactions including cyclizations and cross-coupling reactions. rsc.org
Ultrasound Irradiation (Sonochemistry): Ultrasound can enhance chemical reactivity through acoustic cavitation. This method can be beneficial for heterogeneous reactions by improving mass transfer and for initiating or accelerating reactions at lower temperatures.
The table below provides examples of how reaction parameters can be optimized for key transformations in the synthesis of related pyrazolopyridine structures.
| Reaction Type | Catalyst | Solvent | Temperature | Energy Source | Potential Benefit |
| Cyclization | ZrCl₄ | DMF / EtOH | 95 °C | Conventional | Catalyzes ring formation mdpi.com |
| Iodination | Iodine / KOH | DMF | Room Temp. | Conventional | High yield iodination of the pyrazole ring nih.gov |
| Cross-Coupling | Pd(PPh₃)₄ | Toluene / Ethanol | Reflux | Conventional | Forms C-C bonds nih.gov |
| Ring Formation | Various | Various | Elevated | Microwave | Reduced reaction times, improved yields rsc.org |
LACK OF SPECIFIC LITERATURE PRECLUDES ARTICLE GENERATION
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical reactivity of This compound to generate the requested article. The instructions require a thorough and scientifically accurate account of various chemical transformations for this specific compound. However, the accessible research primarily details the reactivity of a different isomer, 1H-pyrazolo[3,4-b]pyridine , and its derivatives.
The reactivity of chemical isomers can differ significantly due to the distinct electronic and steric environments of the reactive sites. Extrapolating data from the pyrazolo[3,4-b]pyridine scaffold to the requested pyrazolo[4,3-b]pyridine scaffold would be scientifically unsound and would not meet the required standards of accuracy.
Specifically, searches for Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Stille, Buchwald-Hartwig) and Nucleophilic Substitution Reactions involving this compound did not yield specific examples, reaction conditions, or research findings necessary to populate the requested outline.
Therefore, to maintain scientific integrity and adhere strictly to the provided instructions, the article on the "Reactivity and Chemical Transformations of this compound" cannot be generated at this time.
Reactivity and Chemical Transformations of 3 Iodo 1h Pyrazolo 4,3 B Pyridin 6 Amine
Electrophilic Substitution Reactions on the Pyridine (B92270) or Pyrazole (B372694) Rings
The fused pyrazolo[4,3-b]pyridine ring system is, on the whole, electron-deficient, which generally makes electrophilic aromatic substitution challenging. The pyridine ring, being more electron-deficient than benzene, undergoes electrophilic attack only under forcing conditions, primarily at the 3- and 5-positions. quimicaorganica.org The fusion of the electron-rich pyrazole ring can modulate this reactivity.
The directing effects of the existing substituents play a crucial role. The 6-amino group is a strong activating group and would direct incoming electrophiles to the ortho and para positions. In this case, this would be the 5- and 7-positions of the pyridine ring. Conversely, the iodo group at the 3-position is deactivating but an ortho-, para- director. The pyrazole ring itself is susceptible to electrophilic attack, typically at the C4 and C5 positions in the parent pyrazole, but in this fused system, the positions are already part of the pyridine ring.
Given these factors, electrophilic substitution is most likely to occur on the pyridine ring, directed by the powerful activating effect of the amino group. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield products substituted at the 5- or 7-position. It is important to note that the strong acidic conditions often required for these reactions could lead to protonation of the pyridine and amino nitrogens, which would significantly deactivate the ring system towards electrophilic attack. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Substitution
| Electrophilic Reagent | Predicted Position of Substitution | Rationale |
| HNO₃/H₂SO₄ | 5- or 7-position | The strong activating and directing effect of the 6-amino group. |
| Br₂/FeBr₃ | 5- or 7-position | The strong activating and directing effect of the 6-amino group. |
| SO₃/H₂SO₄ | 5- or 7-position | The strong activating and directing effect of the 6-amino group. |
Derivatization via the 6-Amino Group (e.g., acylation, carbamoylation, diazotization)
The exocyclic amino group at the 6-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Acylation: The 6-amino group is expected to react readily with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction, a nucleophilic acyl substitution, is a common method for protecting the amino group or for introducing specific acyl moieties to modulate the compound's biological activity. youtube.com For instance, reaction with acetyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield N-(3-iodo-1H-pyrazolo[4,3-b]pyridin-6-yl)acetamide.
Carbamoylation: Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives or with carbamoyl (B1232498) chlorides to produce carbamates. These reactions are useful for building more complex molecular architectures.
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺). Diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org For example, they can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups. They can also be used in azo coupling reactions to form azo dyes. researchgate.net The stability of the resulting diazonium salt will depend on the reaction conditions.
Table 2: Examples of Derivatization Reactions of the 6-Amino Group
| Reaction Type | Reagent | Expected Product |
| Acylation | Acetyl chloride, pyridine | N-(3-iodo-1H-pyrazolo[4,3-b]pyridin-6-yl)acetamide |
| Carbamoylation | Phenyl isocyanate | 1-(3-iodo-1H-pyrazolo[4,3-b]pyridin-6-yl)-3-phenylurea |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-yl diazonium chloride |
Metal Complexation Studies (e.g., chelating behavior of related ligands)
The 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine scaffold possesses multiple potential coordination sites for metal ions, suggesting it could act as a ligand in coordination chemistry. The nitrogen atoms of the pyridine ring, the pyrazole ring, and the exocyclic amino group are all potential Lewis basic sites that can donate their lone pair of electrons to a metal center. wikipedia.orgjscimedcentral.com
The geometry of the molecule suggests it could act as a bidentate ligand, forming a chelate ring with a metal ion. The most likely chelation would involve the pyridine ring nitrogen and the exocyclic amino group, forming a stable five- or six-membered ring with the metal. The nitrogen atoms of the pyrazole ring could also participate in coordination, potentially leading to bridging modes or the formation of polynuclear complexes.
Table 3: Potential Coordination Sites and Modes
| Potential Donor Atoms | Possible Coordination Mode | Notes |
| Pyridine N, Amino N | Bidentate (Chelating) | Likely to form a stable chelate ring. |
| Pyrazole N1, Pyrazole N2 | Monodentate or Bridging | Could lead to the formation of polynuclear complexes. |
| Pyridine N, Pyrazole N2 | Bidentate (Chelating) | Another possible chelating mode. |
An extensive search for scientific literature and data pertaining to the chemical compound This compound did not yield specific experimental data for the requested spectroscopic and structural elucidation methodologies.
The available scientific records consistently provide detailed analytical data for a related but structurally distinct isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine . While this related compound has been characterized by methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction, this information is not applicable to the specific molecular structure of this compound as per the strict constraints of the query.
Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as requested:
Spectroscopic and Structural Elucidation Methodologies
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)
No specific data for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine was found in the public domain of scientific research. Consequently, the generation of an article with the specified content and structure is not feasible at this time.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock methods, are powerful tools for understanding the intrinsic properties of molecules. For the broader class of pyrazolopyridines, these calculations have been employed to determine optimized geometries, electronic properties, and spectroscopic features. mdpi.com
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For pyrazolo[3,4-b]pyridine derivatives, computational studies have explored these frontier orbitals to understand their reactivity and potential as pharmacophores. nih.gov
Based on electronic structure data, various reactivity descriptors can be calculated. Global descriptors like chemical potential, hardness, softness, and the electrophilicity index provide a general overview of a molecule's reactivity. Local reactivity, which identifies the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack, can be predicted using Fukui functions or mapping the electrostatic potential (ESP) onto the electron density surface. Such analyses are crucial in predicting how molecules like pyrazolopyridines will interact with other reagents or biological targets.
Tautomerism Studies of the Pyrazolo[4,3-b]pyridine System (1H- vs. 2H- isomers)
The pyrazole (B372694) ring in pyrazolopyridines can exist in two tautomeric forms, depending on the position of the hydrogen atom on one of the two nitrogen atoms (N1 or N2). This results in the 1H- and 2H-isomers. The relative stability of these tautomers is a critical aspect of their chemistry.
For the related pyrazolo[3,4-b]pyridine system, computational studies have definitively addressed this question. Semi-empirical AM1 calculations performed by Alkorta and Elguero demonstrated the greater stability of the 1H-tautomer over the 2H-tautomer. mdpi.comnih.gov The energy difference was calculated to be approximately 37.03 kJ/mol (nearly 9 kcal/mol), indicating a strong preference for the 1H- form. mdpi.comnih.gov This preference is a general characteristic of the pyrazolo[3,4-b]pyridine core and is consistent with experimental observations where 1H-isomers predominate significantly over 2H-isomers in the scientific literature. mdpi.comnih.gov While direct calculations for the pyrazolo[4,3-b]pyridine system are less common, similar energetic preferences are expected based on the fundamental electronic properties of the fused heterocyclic system.
| Tautomer System | Method | Finding | Energy Difference | Reference |
| Pyrazolo[3,4-b]pyridine | AM1 | 1H-tautomer is more stable | ~37.03 kJ/mol | mdpi.comnih.gov |
Molecular Modeling and Docking Studies
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets, particularly protein kinases. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.
Numerous docking studies have been performed on derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold. These studies have been instrumental in the discovery and optimization of potent inhibitors for various kinases, including:
TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with docking studies revealing key interactions within the ATP-binding site. nih.govresearchgate.net
Tropomyosin receptor kinase A (TRKA): Computational studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors used molecular docking to predict binding conformations. The best-scoring ligands formed multiple hydrogen bonds with key residues such as Glu546, Met620, and Lys572. nih.gov
These studies typically show that the pyrazolopyridine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region, a common binding motif for kinase inhibitors. The substituents on the heterocyclic core are then optimized to form additional interactions with other regions of the active site to enhance potency and selectivity. Although these studies focus on the [3,4-b] isomer, they highlight the potential of the pyrazolopyridine core, including the [4,3-b] system, to serve as a versatile scaffold for designing targeted inhibitors.
Conformational Analysis
Conformational analysis examines the different spatial arrangements of atoms in a molecule. The fused pyrazolo[4,3-b]pyridine ring system is inherently rigid and largely planar.
X-ray crystallography studies on the related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, confirm the planarity of the bicyclic core. The dihedral angle between the planes of the fused pyridine (B92270) and pyrazole rings was found to be minimal, at just 0.82°. nih.govresearchgate.net This planarity is a key structural feature, facilitating intermolecular interactions such as π-π stacking in the solid state. nih.govresearchgate.net It is highly probable that 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine would also possess a similarly planar and rigid core structure, which is an important consideration for its potential interactions with planar recognition sites in biological macromolecules.
| Compound | Method | Dihedral Angle (Pyridine-Pyrazole) | Reference |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | X-ray Crystallography | 0.82° | nih.govresearchgate.net |
Mechanistic Insights in Synthesis and Biological Activity
Reaction Mechanisms in Core Formation and Functionalization
The synthesis of the 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine scaffold is a multi-step process involving the formation of the bicyclic pyrazolopyridine core followed by the introduction of specific functional groups. The construction of the core can be approached in two primary ways: annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or formation of a pyrazole ring on a functionalized pyridine precursor. nih.govnih.gov
One established method for forming the pyrazolo[4,3-b]pyridine system starts with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This pathway often involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govresearchgate.net The Japp-Klingemann reaction is crucial for creating the pyrazole ring by reacting a β-keto-ester (attached to the pyridine core via SNAr) with a diazonium salt, which then undergoes cyclization to form the fused pyrazole ring. researchgate.net
Alternatively, for the isomeric 1H-pyrazolo[3,4-b]pyridines, the Gould-Jacobs reaction is a well-documented pathway. mdpi.com This reaction typically begins with the condensation of a 5-aminopyrazole with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. mdpi.comcdnsciencepub.com The resulting intermediate then undergoes a thermally induced 6-electron cyclization to form the pyridine ring, yielding a 4-hydroxypyrazolo[3,4-b]pyridine. mdpi.comwikipedia.org While this specific reaction builds the [3,4-b] isomer, the underlying principle of cyclizing a three-carbon unit onto an aminopyrazole is a fundamental strategy in this area of heterocyclic chemistry.
Another approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones (Michael acceptors). mdpi.com In the case of a Michael acceptor, the reaction is believed to initiate with a Michael addition, where the nucleophilic C4 carbon of the aminopyrazole attacks the β-carbon of the unsaturated system. mdpi.com This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic pyrazolopyridine core. mdpi.com
Functionalization Mechanisms:
Iodination: The introduction of the iodine atom at the C3 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution. The pyrazole ring is relatively electron-rich, making it susceptible to attack by electrophiles. A common method involves treating the 1H-pyrazolo[4,3-b]pyridine core with molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net The base facilitates the formation of a more potent iodinating species and deprotonates the pyrazole ring, enhancing its nucleophilicity for the electrophilic attack.
Amination: The 6-amine group is generally introduced onto the pyridine ring. If the synthesis starts from a precursor like 6-chloro-1H-pyrazolo[4,3-b]pyridine, the amine group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. This involves treating the chlorinated precursor with an ammonia (B1221849) source or a protected amine, often catalyzed by a transition metal complex such as a palladium-based catalyst in a Buchwald-Hartwig amination.
Molecular Mechanisms of Biological Activity
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. mdpi.com Many compounds based on this and the isomeric pyrazolo[3,4-b]pyridine core function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding site of protein kinases. nih.govnih.gov
The molecular mechanism of action relies on the specific interactions the scaffold can form within the kinase's active site:
Hinge-Binding: The nitrogen atoms of the pyrazole moiety are crucial for this activity. They act as hydrogen bond donors and acceptors, forming key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. nih.gov This interaction mimics the binding of the adenine (B156593) portion of ATP, effectively anchoring the inhibitor in the active site.
π-π Stacking: The planar, aromatic bicyclic ring system of the pyrazolopyridine core is well-suited for engaging in π–π stacking interactions with aromatic amino acid residues, such as phenylalanine, commonly found in the ATP-binding pocket. nih.gov This further stabilizes the inhibitor-enzyme complex.
By occupying the ATP-binding site, inhibitors like this compound prevent the binding of ATP. This blocks the transfer of a phosphate (B84403) group to substrate proteins, thereby inhibiting the kinase's function and disrupting the downstream signaling pathways that are often hyperactive in diseases like cancer. nih.govnih.gov Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against various kinases, including TANK-binding kinase 1 (TBK1), Anaplastic lymphoma kinase (ALK), and Tropomyosin receptor kinases (TRKs). nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Structure-activity relationship (SAR) studies on pyrazolopyridine derivatives have provided critical insights for designing potent and selective kinase inhibitors. These studies involve systematically modifying the substituents at various positions on the scaffold and evaluating the impact on biological activity. nih.govnih.gov
Key molecular design principles derived from SAR studies include:
C3-Position (Iodo group): The substituent at this position often projects into a specific pocket of the ATP-binding site. The iodine atom is significant due to its size and ability to form halogen bonds, which can be a stabilizing interaction. nih.gov Furthermore, the C-I bond provides a reactive handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of this pocket with a wide variety of other chemical groups to enhance potency and selectivity. nih.gov
N1-Position (Pyrazole NH): Substitution at the N1 position can significantly influence the compound's properties. Attaching alkyl or aryl groups can modulate solubility and allow the molecule to extend into the solvent-exposed region of the active site. This position is often targeted to improve pharmacokinetic properties or to gain additional interactions with the enzyme.
C6-Position (Amine group): The amino group at this position on the pyridine ring is often a critical interaction point. It can act as a hydrogen bond donor, forming additional contacts within the ATP pocket that increase binding affinity. SAR studies have shown that modifying this amine with different substituents can lead to significant gains in potency by accessing adjacent hydrophobic or hydrophilic pockets. nih.gov
The table below summarizes general SAR findings for pyrazolopyridine-based kinase inhibitors.
| Position of Substitution | Type of Substituent | General Effect on Activity |
|---|---|---|
| C3 (Pyrazole Ring) | Small to medium-sized groups, halogens (e.g., Iodo) | Probes selectivity pockets; provides a handle for further chemical synthesis. nih.gov |
| N1 (Pyrazole Ring) | Alkyl, Aryl, or substituted alkyl groups | Modulates solubility and allows interaction with the solvent-exposed region. Can improve pharmacokinetic properties. |
| C4 (Pyridine Ring) | Aromatic or heteroaromatic rings | Often extends into hydrophobic regions of the ATP site, significantly impacting potency and selectivity. nih.gov |
| C6 (Pyridine Ring) | Amino, substituted amino, or small alkyl groups | Can form crucial hydrogen bonds or other interactions to enhance binding affinity. nih.gov |
These principles guide the rational design of new derivatives. The core pyrazolopyridine scaffold provides the essential hinge-binding interactions, while careful selection of substituents at the C3, N1, and C6 positions allows for the optimization of interactions within the specific topology of a target kinase's ATP-binding site, leading to the development of highly potent and selective inhibitors. nih.gov
Advanced Applications As a Chemical Scaffold
Utility in Medicinal Chemistry Design and Discovery
The pyrazolopyridine core, a bioisostere of purine (B94841), is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding sites of many enzymes, particularly kinases.
While specific research on 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a direct inhibitor is limited in publicly available literature, extensive research on the broader pyrazolopyridine class of compounds highlights their potential in this area. The isomeric pyrazolo[3,4-b]pyridine scaffold, for instance, has been successfully used to develop potent Tropomyosin receptor kinase (TRK) inhibitors. rsc.org In this context, a scaffold hopping strategy was employed to replace the core of existing inhibitors with the pyrazolo[3,4-b]pyridine ring system. rsc.org The pyrazole (B372694) portion of the scaffold is adept at forming crucial hydrogen bonds within the kinase hinge region, while the pyridine (B92270) ring can engage in π–π stacking interactions. rsc.org
Similarly, the related pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for inhibitors of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). chemicalbook.com The structural similarity suggests that the this compound scaffold holds significant, albeit underexplored, potential for the design of novel inhibitors against these and other important kinase targets.
The development of new anti-infective agents is a critical area of research. Heterocyclic compounds, including pyrazolopyridines, have shown a broad spectrum of antimicrobial activities. Studies on various derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action is often linked to the inhibition of essential bacterial enzymes.
In the realm of antiparasitic agents, the closely related compound 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key reagent in the development of potent and selective inhibitors for Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is crucial for the malaria parasite's life cycle and transmission. chemicalbook.com This highlights the potential of such iodo-substituted heterocyclic scaffolds in targeting parasitic diseases. The broad bioactivity of this structural class suggests that derivatives of this compound could be promising candidates for novel anti-infective therapies.
The pyrazolo[4,3-b]pyridine scaffold is being investigated for its therapeutic potential in neurological disorders. A patent has described compounds with this core structure as inhibitors of the phosphodiesterase 1 (PDE1) enzyme, which are being explored for the treatment of neurodegenerative and psychiatric disorders. google.com While direct research linking this compound to acetylcholinesterase inhibition is not prominent, the broader family of pyrazolopyridines has been associated with neuroprotective properties. For example, some structurally related pyrazolo[3,4-b]pyridines have been investigated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.com
There is currently limited specific information in the scientific literature regarding the development of this compound derivatives as antioxidant agents. However, many nitrogen-containing heterocyclic compounds are known to possess antioxidant properties, acting as free radical scavengers. This is an area that warrants future investigation for this particular scaffold.
Scaffold Hopping Strategies for Novel Pharmacophore Discovery
Scaffold hopping is a powerful computational and synthetic strategy in medicinal chemistry used to identify new, structurally distinct molecular cores that retain the biological activity of a known parent compound. nih.govpsu.edu This technique is valuable for discovering novel intellectual property, improving pharmacokinetic properties, and overcoming synthetic challenges.
The pyrazolo[4,3-b]pyridine core is an excellent candidate for scaffold hopping exercises. For example, it can be conceptualized as a replacement for other bicyclic heteroaromatic systems, such as purines or indazoles, in known active compounds. This approach has been successfully applied to the related pyrazolo[3,4-b]pyridine scaffold to generate novel TRK inhibitors. rsc.org By using this compound, medicinal chemists can leverage its distinct electronic and steric properties to explore new chemical space and discover pharmacophores with improved potency and selectivity.
Role as Intermediate in Complex Organic Synthesis
The functional groups on this compound make it a valuable intermediate in multi-step organic synthesis. The presence of the iodine atom is particularly advantageous, as it provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Synthetic Transformations:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds.
Heck Coupling: Reaction with alkenes.
These transformations allow chemists to build molecular complexity from the pyrazolo[4,3-b]pyridine core, leading to the synthesis of large libraries of compounds for biological screening. Efficient synthetic protocols for the creation of the pyrazolo[4,3-b]pyridine ring system itself have been developed, often starting from functionalized 3-nitropyridines, which further enhances the accessibility of this scaffold for complex syntheses. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine and its derivatives lies in the adoption of green and sustainable chemistry principles. Traditional multi-step syntheses are often inefficient and generate significant waste. Emerging research focuses on developing one-pot, multicomponent reactions (MCRs) that improve atom economy and simplify procedures. rsc.org
Key areas of development include:
Catalyst Innovation: The use of novel, reusable catalysts, such as magnetic nanocatalysts, is being explored to facilitate reactions under milder conditions, often at room temperature, with high yields and easy separation from the reaction mixture. rsc.org
Green Solvents: A shift from conventional organic solvents to more environmentally benign options like water or ethanol (B145695) is a critical goal. mdpi.com Research into reactions that can proceed efficiently in aqueous media is gaining traction. mdpi.com
Energy Efficiency: Microwave and ultrasound-assisted syntheses are being investigated to reduce reaction times and energy consumption compared to conventional heating methods. cu.edu.eg These techniques can accelerate the synthesis of pyrazolopyrimidine and pyrazolopyridine scaffolds. cu.edu.egresearchgate.net
| Synthesis Approach | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis with three or more reactants. | High atom economy, experimental simplicity, rapid assembly of complex molecules. rsc.org |
| Nanocatalysis | Use of catalysts like alginate-functionalized silica-based magnetic nanocomposites. | High yields, mild reaction conditions, catalyst reusability, easy magnetic separation. rsc.org |
| Microwave/Ultrasound-Assisted Synthesis | Application of alternative energy sources. | Reduced reaction times, lower energy consumption, often improved yields. cu.edu.eg |
Expanding the Scope of Functionalization and Derivatization Reactions
The iodo group at the C3 position and the amine group at the C6 position of this compound are prime sites for chemical modification. The future in this area involves leveraging modern synthetic methodologies to create diverse chemical libraries for biological screening.
Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira are powerful tools for introducing a wide variety of substituents at the iodo-position. researchgate.net Future work will likely focus on expanding the range of coupling partners and optimizing reaction conditions to tolerate more complex and sensitive functional groups. researchgate.net For instance, the development of efficient aminocarbonylation protocols allows for the direct synthesis of diverse pyrazolo[3,4-b]pyridine-3-carboxamides, which are of significant pharmacological interest. thieme-connect.com
Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are being developed for the efficient and regioselective synthesis of functionalized pyrazolopyridines. nih.gov These advanced synthetic strategies enable the rapid generation of novel derivatives with tailored properties. nih.gov
Advanced Computational Approaches for Structure-Based Design
Computational chemistry is becoming an indispensable tool in the rational design of new drugs based on the pyrazolopyridine scaffold. Structure-based drug design, guided by X-ray crystal structures of target proteins, allows for the precise design of inhibitors with high potency and selectivity. researchgate.net
Future directions in this field include:
Pharmacophore Modeling and Virtual Screening: Computational models that define the essential structural features required for biological activity can be used to screen large virtual libraries of compounds, identifying promising candidates for synthesis and testing. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between a ligand and its target protein, helping to predict binding affinity and stability. researchgate.netnih.gov This is crucial for understanding resistance mutations and designing next-generation inhibitors.
ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, reducing the likelihood of late-stage failures. researchgate.netnih.gov
Recent studies on pyrazolo[3,4-b]pyridine derivatives as inhibitors for targets like Tropomyosin receptor kinases (TRKs) have successfully used these computational approaches to identify potent lead compounds. researchgate.netnih.govrsc.org
Exploration of New Target Classes and Biological Pathways
While pyrazolopyridines are well-established as kinase inhibitors, future research will undoubtedly explore their potential against a broader range of biological targets. nih.gov The structural similarity of the pyrazolopyridine core to purines allows it to interact with the ATP-binding sites of many enzymes, not just kinases. cu.edu.eg
Emerging areas of investigation include:
Non-Kinase Targets: The scaffold is being investigated for activity against other enzyme families and receptor types. For example, derivatives have shown promise as inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, which is a key target in cancer therapy. aacrjournals.org
Infectious Diseases: Pyrazolopyridine derivatives are being evaluated for their antiviral (e.g., against Herpes Simplex Virus) and antimicrobial activities. mdpi.commdpi.com
Neurodegenerative Diseases: Some pyrazolopyridine compounds have demonstrated high and selective binding to amyloid plaques, suggesting potential applications as diagnostic probes or therapeutic agents for Alzheimer's disease. mdpi.com
The versatility of the scaffold suggests that with further derivatization and screening, novel activities against new biological pathways will be discovered. rsc.orgnih.gov
Integration with Automated Synthesis and High-Throughput Screening Methodologies
To accelerate the drug discovery process, the integration of automated synthesis with high-throughput screening (HTS) is essential. This combination allows for the rapid creation and evaluation of large, diverse libraries of compounds based on the this compound scaffold.
Automated Library Synthesis: Automated platforms can perform multi-step synthetic sequences to generate libraries of related compounds with minimal manual intervention. researchgate.netnih.govrsc.orgchemspeed.com This enables medicinal chemists to quickly explore structure-activity relationships (SAR).
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. mdpi.com Quantitative HTS (qHTS) can provide dose-response curves for all compounds in a library, offering a more detailed understanding of their potency and efficacy. mdpi.com
The combination of designing building blocks suitable for automated synthesis and applying HTS is a powerful strategy for accelerating the identification of new lead compounds in drug discovery projects. researchgate.netnih.gov
Q & A
Q. What computational tools assist in predicting reactivity and stability?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict frontier molecular orbitals (HOMO/LUMO) and iodine's leaving group propensity. Molecular docking (AutoDock Vina) can simulate binding to biological targets (e.g., kinases), guiding functionalization strategies .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
